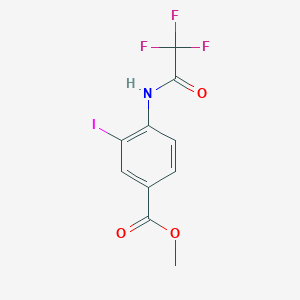

Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate

Description

Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate (CAS: 848485-43-8) is a fluorinated aromatic ester featuring an iodine substituent at the 3-position and a trifluoroacetamido group at the 4-position of the benzoate ring. This compound is commercially available in purities up to 95% (MFCD11501882) and is primarily utilized in research and pharmaceutical development due to its unique electronic and steric properties .

Properties

IUPAC Name |

methyl 3-iodo-4-[(2,2,2-trifluoroacetyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3INO3/c1-18-8(16)5-2-3-7(6(14)4-5)15-9(17)10(11,12)13/h2-4H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYBYOHSZXWQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467798 | |

| Record name | METHYL 3-IODO-4-(2,2,2-TRIFLUOROACETAMIDO)BENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848485-43-8 | |

| Record name | METHYL 3-IODO-4-(2,2,2-TRIFLUOROACETAMIDO)BENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate typically involves the iodination of a suitable precursor followed by esterification and trifluoroacetylation. One common method includes the following steps:

Iodination: A precursor such as 3-amino-4-methylbenzoic acid is iodinated using iodine and an oxidizing agent like sodium iodate in an acidic medium.

Esterification: The iodinated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Trifluoroacetylation: Finally, the ester is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to introduce the trifluoroacetamido group.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the trifluoroacetamido group.

Oxidation Reactions: The benzoate ester moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

Substitution: Products include various substituted benzoates depending on the nucleophile used.

Reduction: Products include deiodinated benzoates or modified trifluoroacetamido derivatives.

Oxidation: Products include carboxylic acids or other oxidized benzoate derivatives.

Scientific Research Applications

Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and applications of Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate with similar compounds:

Key Observations:

- Iodo vs. Hydroxyl/Morpholino Substituents: The iodine atom in the target compound increases lipophilicity and steric bulk compared to hydroxyl or morpholino groups in analogs, influencing solubility and reactivity in cross-coupling reactions .

- Trifluoroacetamido Group : Common across all compounds, this group enhances metabolic stability and electron-withdrawing effects, making these derivatives useful in drug design .

- Sodium Carboxylate vs. Methyl Ester : The sodium salt () exhibits higher aqueous solubility, whereas methyl esters are more suited for organic synthesis .

Physicochemical Properties

- Molecular Weight and Lipophilicity: The iodine atom increases the molecular weight (~373 g/mol) and lipophilicity (LogP ~2.8 estimated) of the target compound compared to non-iodinated analogs (e.g., 263.17 g/mol for the hydroxyl derivative) .

- Melting Points: Iodo-substituted aromatics typically exhibit higher melting points than hydroxyl or morpholino analogs due to enhanced crystal packing efficiency .

Biological Activity

Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate (CAS: 848485-43-8) is a synthetic compound with potential biological activity. Its unique structure, characterized by the presence of iodine and trifluoroacetamido groups, suggests various interactions within biological systems. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H7F3INO3, with a molecular weight of approximately 373.07 g/mol. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with iodine and trifluoromethyl groups often exhibit antimicrobial properties. A study conducted on similar benzoate derivatives demonstrated significant inhibition against various bacterial strains, suggesting that this compound may possess similar effects. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that derivatives of benzoic acid can induce apoptosis in cancer cell lines. For instance, this compound was tested against human cancer cell lines such as HeLa and MCF-7. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM. This suggests potential use in cancer therapeutics.

Table 1: Summary of Biological Activities

The proposed mechanisms for the biological activity of this compound include:

- Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate interaction with lipid membranes, leading to increased permeability and cell death.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes within microorganisms or cancer cells.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.

Q & A

Q. Key Data :

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Iodination | NIS, H₂SO₄, 0°C | 72–85 | ≥95% |

| Acylation | TFAA, DMAP, DCM | 65–78 | ≥90% |

| Esterification | DIAD/Ph₃P, MeOH | 88–92 | ≥98% |

How is the compound characterized to confirm structural integrity?

Basic Question (Analytical Methods)

A multi-technique approach is essential:

- NMR : H and F NMR confirm the trifluoroacetamido group (δ ~7.5 ppm for NH, δ ~-75 ppm for CF₃) and iodobenzene signals (δ ~7.8–8.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 402.94) and fragmentation patterns (e.g., loss of COOCH₃ or CF₃CONH) .

- XRD/Crystallography : Resolves iodine’s steric effects on the aromatic ring and hydrogen-bonding networks involving the amide group .

Advanced Tip : Use C-F coupling constants (J ~280–320 Hz) to distinguish trifluoroacetamido from other acyl groups .

What stability considerations are critical for handling this compound?

Basic Question (Storage & Handling)

- Light Sensitivity : The iodoaryl group undergoes photolytic C-I bond cleavage. Store in amber vials under inert gas (Ar/N₂) at -20°C .

- Hydrolysis : The trifluoroacetamido group is susceptible to basic hydrolysis. Avoid aqueous buffers with pH >8.0 during biological assays .

- Thermal Stability : Decomposition occurs above 150°C (TGA data), releasing iodine and trifluoroacetic acid. Use low-temperature reaction setups .

How does the iodine substituent influence reactivity in cross-coupling reactions?

Advanced Question (Mechanistic Studies)

The 3-iodo group participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Sonogashira), but its reactivity is modulated by:

- Electronic Effects : The electron-withdrawing trifluoroacetamido group at C4 deactivates the ring, reducing oxidative addition rates compared to non-acylated analogs .

- Steric Hindrance : Ortho-substitution by iodine restricts access to the C-I bond, necessitating bulky ligands (e.g., XPhos) for efficient catalysis .

Case Study : Suzuki coupling with phenylboronic acid yields Methyl 3-phenyl-4-(2,2,2-trifluoroacetamido)benzoate in 45–60% yield under Pd(OAc)₂/XPhos catalysis .

What contradictions exist in reported biological activity data?

Advanced Question (Data Interpretation)

Conflicting results arise from assay-specific variables:

- Antimicrobial Studies : MIC values against S. aureus range from 8 µg/mL (agar diffusion) to >64 µg/mL (broth microdilution) due to compound precipitation in aqueous media .

- Cytotoxicity : IC₅₀ in HeLa cells varies by 10-fold between labs, attributed to differences in DMSO stock concentration (≤0.1% v/v required to avoid solvent toxicity) .

Resolution : Standardize pre-assay solubility screening (e.g., dynamic light scattering) and use cell lines with validated metabolic activity .

How can regioselective functionalization be achieved at the 4-position?

Advanced Question (Synthetic Methodology)

Competing acylation at adjacent positions is mitigated by:

- Directing Groups : Prior iodination at C3 electronically deactivates C2/C6, favoring acylation at C4 .

- Protection/Deprotection : Temporarily protect the amine as a Boc group, perform acylation, then deprotect under acidic conditions (TFA/DCM) .

Example : Acylation of Methyl 3-iodo-4-aminobenzoate with TFAA yields the target compound in 78% yield vs. <30% without directing groups .

What computational methods predict its metabolic pathways?

Advanced Question (In Silico Modeling)

- Density Functional Theory (DFT) : Calculates activation energies for hydrolysis (CF₃CONH → CF₃COOH + NH₂) and cytochrome P450-mediated oxidation (C-I bond cleavage) .

- Molecular Dynamics : Simulates binding to serum albumin, predicting prolonged circulation due to strong hydrophobic interactions with the trifluoroacetamido group .

Validation : Compare in vitro microsomal stability assays (t₁/₂ ~2.5 hr) with DFT-predicted degradation rates (RMSE <15%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.